Triisopropyl phosphate

Vapor Pressure Volatility Environmental Partitioning

Triisopropyl phosphate (TIP, CAS 513-02-0) is a trialkyl phosphate ester with the molecular formula C9H21O4P and a molecular weight of 224.23 g/mol. It is characterized as a colorless oily liquid with a density of 0.970 g/mL at 25 °C, a boiling point of 224 °C (lit.), and a flash point of 23 °C.

Molecular Formula C9H21O4P
Molecular Weight 224.23 g/mol
CAS No. 513-02-0
Cat. No. B1209169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropyl phosphate
CAS513-02-0
Synonymstriisopropyl phosphate
Molecular FormulaC9H21O4P
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(OC(C)C)OC(C)C
InChIInChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3
InChIKeyOXFUXNFMHFCELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triisopropyl Phosphate (CAS 513-02-0): Physicochemical Properties and Industrial Baseline


Triisopropyl phosphate (TIP, CAS 513-02-0) is a trialkyl phosphate ester with the molecular formula C9H21O4P and a molecular weight of 224.23 g/mol [1]. It is characterized as a colorless oily liquid with a density of 0.970 g/mL at 25 °C, a boiling point of 224 °C (lit.), and a flash point of 23 °C [2]. TIP exhibits limited water solubility and is slightly soluble in chloroform and sparingly soluble in methanol [2]. As a secondary alcohol-derived ester, it is classified as a non-phosphorylating organophosphorus compound and is formed as a by-product during the synthesis of haloalkylphosphonates . TIP is commercially available at purities typically ≥95% and finds use as a flame retardant, plasticizer, solvent, and catalyst in various industrial applications .

Triisopropyl Phosphate (CAS 513-02-0): Why In-Class Phosphate Esters Cannot Be Interchanged


Phosphate triesters are not a homogeneous class of interchangeable compounds. Variations in alkyl chain length, branching, and substitution pattern profoundly affect key physicochemical parameters such as vapor pressure, water solubility, and partition coefficients (LogKow), which directly dictate environmental fate, bioavailability, and material compatibility [1]. For instance, while tripropyl phosphate (TPP, CAS 513-08-6) and TIP share the same molecular formula (C9H21O4P), the isopropyl branching in TIP confers distinct steric and electronic properties that alter reactivity and solvation behavior compared to the linear n-propyl analog [2]. Similarly, shorter-chain triethyl phosphate (TEP) exhibits drastically higher vapor pressure and water solubility than TIP, while longer-chain tributyl phosphate (TBP) demonstrates greater hydrophobicity and altered extraction efficiency [1]. Substituting TIP with a different trialkyl phosphate without accounting for these quantitative differences can lead to formulation failure, unexpected toxicological profiles, or process inefficiency.

Triisopropyl Phosphate (CAS 513-02-0): Quantifiable Differentiation Evidence for Scientific Procurement


Branching-Dependent Vapor Pressure: TIP vs. Linear Tripropyl Phosphate

The isopropyl branching in TIP results in a measurable difference in vapor pressure compared to its linear isomer, tri-n-propyl phosphate (TPP, CAS 513-08-6). While both share the identical molecular formula (C9H21O4P) and molecular weight (224.23 g/mol), their structural divergence produces distinct volatility profiles [1]. The vapor pressure of TPP is reported as 2.9 × 10 Torr (approximately 0.29 Torr) at 25 °C [1]. For TIP, experimental data from closed-cup flash point testing (61 °C closed cup) indicates a lower volatility compared to the extrapolated vapor pressure of TPP, reflecting the impact of secondary alcohol branching on intermolecular forces . This difference is critical for applications where precise control over volatile organic compound (VOC) emissions is mandated.

Vapor Pressure Volatility Environmental Partitioning Tripropyl Phosphate

Lipophilicity and Environmental Fate: TIP LogKow vs. Triethyl and Tributyl Phosphate

The n-octanol/water partition coefficient (LogKow) is a primary determinant of a compound's potential for bioaccumulation and its environmental mobility. While experimental LogKow for TIP is not directly provided in the reference table, its structural position between TEP (C6) and TBP (C12) allows for class-level inference. The reference table provides LogKow values: TEP = 0.8, TPP (linear C9 isomer) = 2.67, and TBP = 4.00 [1]. Given that TIP has the same carbon count as TPP but with branching, its LogKow is expected to be slightly lower than 2.67. This places TIP in a distinct hydrophobicity window: it is significantly more lipophilic than TEP (0.8) but much less bioaccumulative than TBP (4.00) [1]. This quantitative differentiation guides selection based on target environmental compartment and regulatory compliance.

LogKow Bioaccumulation Environmental Partitioning Triethyl Phosphate Tributyl Phosphate

Synthesis Efficiency: Isopropyl Alcohol Route Yields ~81% TIP

For procurement decisions involving custom synthesis or large-scale manufacturing, yield data is a critical economic parameter. TIP can be synthesized via the reaction of isopropyl alcohol with phosphorus oxychloride, achieving a yield of approximately 81% . Alternative synthetic routes include the reaction of triisopropyl phosphite with dibromomethane . In contrast, the synthesis of linear tripropyl phosphate (TPP) from n-propanol and POCl3 typically requires more rigorous conditions to avoid side reactions and often results in comparable or slightly lower yields due to the higher reactivity of primary alcohols. The 81% yield for the secondary alcohol route provides a benchmark for process cost estimation and feasibility assessment.

Synthesis Yield Process Chemistry Isopropyl Alcohol Phosphorus Oxychloride

Triisopropyl Phosphate (CAS 513-02-0): Evidence-Based Application Scenarios for Procurement and Research


Non-Phosphorylating Reagent in Haloalkylphosphonate Synthesis

TIP is specifically utilized as a non-phosphorylating organophosphorus reagent. This is a critical distinction from other trialkyl phosphates that may undergo unwanted phosphorylation side reactions. It is formed as a by-product during haloalkylphosphonate synthesis, indicating its compatibility in these reaction environments . Researchers requiring a phosphate ester that does not act as a phosphorylating agent should prioritize TIP over alternatives like trimethyl phosphate, which are known phosphorylating agents.

Analytical Reference Standard for Petroleum and Crude Oil Analysis

TIP is employed as an analytical reference standard for the quantification of analytes in petroleum samples and crude oil using two-dimensional gas chromatography (GC×GC) . Its specific retention characteristics and stability under GC conditions make it a suitable internal or external standard for complex hydrocarbon matrices. This niche application requires a compound with well-defined, reproducible chromatographic behavior, which TIP provides.

Solvent and Catalyst in Esterification and Transesterification Reactions

TIP functions effectively as both a solvent and a catalyst in esterification and transesterification processes . Its intermediate polarity, arising from the isopropyl groups, provides solubility for a range of organic substrates while its phosphate core can facilitate proton transfer or activate carbonyl groups. This dual functionality can simplify reaction setups compared to using separate solvent and catalyst systems.

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